molecular formula C17H17BrN6O4S3 B11412217 7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11412217
M. Wt: 545.5 g/mol
InChI Key: KFVBXQPEIFIBTM-UHFFFAOYSA-N
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Description

“7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core bicyclic β-lactam structure. This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine. Subsequent steps involve the introduction of the pyrazole and thiadiazole rings through nucleophilic substitution and cyclization reactions. The bromination of the pyrazole ring is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the subsequent functionalization steps. Purification methods such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the β-lactam ring can be reduced to form alcohols.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of bacterial infections, given its β-lactam structure.

    Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antibiotic, it would likely inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The presence of the β-lactam ring is crucial for this activity, as it mimics the natural substrate of PBPs, leading to the inhibition of cell wall cross-linking and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a simpler structure.

    Cephalosporin: A β-lactam antibiotic with a similar bicyclic structure but different functional groups.

    Carbapenem: A β-lactam antibiotic with a broader spectrum of activity.

Uniqueness

This compound is unique due to the presence of both pyrazole and thiadiazole rings, which are not commonly found in other β-lactam antibiotics. These additional functional groups may confer unique biological activities and improve the compound’s pharmacokinetic properties.

Properties

Molecular Formula

C17H17BrN6O4S3

Molecular Weight

545.5 g/mol

IUPAC Name

7-[2-(4-bromopyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17BrN6O4S3/c1-7(23-4-10(18)3-19-23)13(25)20-11-14(26)24-12(16(27)28)9(5-29-15(11)24)6-30-17-22-21-8(2)31-17/h3-4,7,11,15H,5-6H2,1-2H3,(H,20,25)(H,27,28)

InChI Key

KFVBXQPEIFIBTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)N4C=C(C=N4)Br)SC2)C(=O)O

Origin of Product

United States

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